Di-tert-butylphosphinylferrocen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylphosphinoferrocene is an organometallic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of ferrocene, where the cyclopentadienyl rings are substituted with di-tert-butylphosphino groups. This compound is particularly notable for its use as a ligand in catalysis, enhancing the efficiency and selectivity of various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.
Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .
Major Products
The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Di-tert-butylphosphinoferrocene is used in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Wirkmechanismus
The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene: This compound is similar in structure and function, with two di-tert-butylphosphino groups attached to the ferrocene core.
Di-tert-butylphosphinoferrocene palladium dichloride: A derivative used in palladium-catalyzed reactions, offering high yield and purity.
Uniqueness
Di-tert-butylphosphinoferrocene is unique due to its bulky substituents, which provide steric hindrance and enhance the selectivity of catalytic reactions. Its ability to form stable complexes with transition metals makes it highly versatile and valuable in various chemical processes .
Eigenschaften
Molekularformel |
C18H27FeP |
---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.